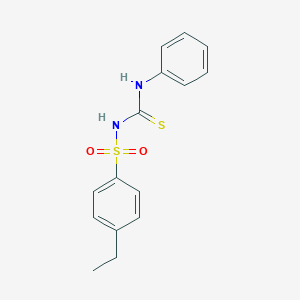

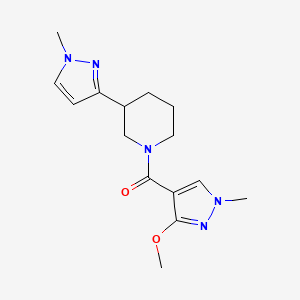

methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C27H22N4O6 and its molecular weight is 498.495. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound's relevance in chemical synthesis and structural analysis is evident through its involvement in various synthetic routes and its utility in forming complex molecular structures. For instance, the synthesis of dipolar bent and linear acetylenes, substituted by cationic quinolinium and anionic benzoates, demonstrates the compound's role in forming mesomeric betaines, showcasing its versatility in chemical reactions and potential in materials science (Schmidt et al., 2016).

Antimicrobial and Biological Activities

The compound and its derivatives exhibit promising antimicrobial activities, as seen in the synthesis and antimicrobial evaluation of various 1,2,4-triazole derivatives. These derivatives, including those with structural similarities to the mentioned compound, have shown good to moderate activities against a range of microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Cancer Research

In cancer research, derivatives of the compound, such as those inhibiting tubulin polymerization, have been identified as having promising antiproliferative activity towards human cancer cells. This suggests a potential application in cancer therapeutics, particularly in targeting and disrupting the mitotic processes of cancer cells (Minegishi et al., 2015).

Analgesic and Anti-inflammatory Properties

The exploration of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has revealed significant analgesic and anti-inflammatory activities in animal models. This suggests the compound's derivatives could contribute to the development of new pain management and anti-inflammatory medications, offering potential benefits in treating chronic pain and inflammatory conditions (Dewangan et al., 2016).

Material Science and Luminescence

In material science, the compound's derivatives have been utilized in the synthesis of new mesogens with 1,3,4-oxadiazole fluorophores, displaying wide mesomorphic temperature ranges and photoluminescence properties. This indicates potential applications in the development of new materials for optical and electronic devices, particularly in displays and sensors (Han et al., 2010).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate' involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form 3-(2-ethoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with formaldehyde and formic acid to form 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)formamide. The formamide is then reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form the final product, methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate.", "Starting Materials": [ "2-ethoxybenzaldehyde", "hydrazine hydrate", "formaldehyde", "formic acid", "2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form 3-(2-ethoxyphenyl)-1,2,4-oxadiazole.", "Step 2: Reaction of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole with formaldehyde and formic acid to form 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)formamide.", "Step 3: Reaction of 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)formamide with 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid to form the final product, methyl 2-(1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate." ] } | |

CAS RN |

1207032-12-9 |

Molecular Formula |

C27H22N4O6 |

Molecular Weight |

498.495 |

IUPAC Name |

methyl 2-[1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |

InChI |

InChI=1S/C27H22N4O6/c1-3-36-22-15-9-6-12-19(22)24-28-23(37-29-24)16-30-20-13-7-4-10-17(20)25(32)31(27(30)34)21-14-8-5-11-18(21)26(33)35-2/h4-15H,3,16H2,1-2H3 |

InChI Key |

GUVHRNAQEOSQKL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)

![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)